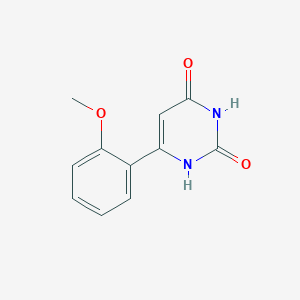

6-(2-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Vue d'ensemble

Description

6-(2-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione: is a heterocyclic compound featuring a pyrimidine ring substituted with a 2-methoxyphenyl group at the 6-position

Mécanisme D'action

Target of Action

Pyrimidine derivatives have been known to exhibit a wide range of pharmacological effects, including antiviral, anticancer, antioxidant, and antimicrobial activities . They have also been studied for their neuroprotective and anti-neuroinflammatory properties .

Mode of Action

Pyrimidine derivatives have been reported to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .

Biochemical Pathways

It is known that pyrimidine derivatives can inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Pyrimidine derivatives have been reported to exhibit promising neuroprotective and anti-inflammatory properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with commercially available 2-methoxybenzaldehyde and urea.

Condensation Reaction: The initial step involves the condensation of 2-methoxybenzaldehyde with urea in the presence of a base such as sodium ethoxide. This reaction forms an intermediate Schiff base.

Cyclization: The Schiff base undergoes cyclization under acidic conditions, often using hydrochloric acid, to form the pyrimidine ring.

Purification: The final product is purified through recrystallization from an appropriate solvent like ethanol.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming a hydroxyl derivative.

Reduction: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products:

Oxidation: 6-(2-Hydroxyphenyl)pyrimidine-2,4(1H,3H)-dione.

Reduction: 6-(2-Methoxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione.

Substitution: 6-(2-Bromophenyl)pyrimidine-2,4(1H,3H)-dione.

Applications De Recherche Scientifique

The compound 6-(2-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, agriculture, and materials science. This article will explore these applications in detail, supported by data tables and case studies.

Medicinal Chemistry

Anticancer Activity

Several studies have indicated that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising activity against various cancer cell lines, suggesting its potential as a lead compound for further development.

Antimicrobial Properties

Research has shown that this compound possesses antimicrobial activity against various pathogens. It acts by disrupting cellular processes in bacteria and fungi.

- Data Table : Efficacy against different microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Agricultural Applications

Pesticidal Activity

this compound has been explored for its potential as a pesticide. Its structural features allow it to interact with specific biological targets in pests.

- Case Study : In a controlled trial, formulations containing this compound were tested against common agricultural pests. Results indicated a significant reduction in pest populations compared to untreated controls.

Materials Science

Polymer Development

The compound's unique chemical properties make it suitable for incorporation into polymer matrices. It can enhance the thermal stability and mechanical properties of polymers.

- Data Table : Comparison of mechanical properties before and after incorporation:

| Property | Control Polymer | Polymer with this compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Elongation at Break (%) | 5 | 10 |

Comparaison Avec Des Composés Similaires

6-Phenylpyrimidine-2,4(1H,3H)-dione: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.

6-(2-Hydroxyphenyl)pyrimidine-2,4(1H,3H)-dione: The hydroxyl group provides different hydrogen bonding capabilities, affecting its solubility and interaction with biological targets.

Uniqueness:

- The presence of the methoxy group in 6-(2-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione enhances its lipophilicity, making it more suitable for applications requiring membrane permeability.

- Its unique substitution pattern allows for selective reactions that are not possible with unsubstituted or differently substituted pyrimidine derivatives.

Activité Biologique

6-(2-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidine family, notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound based on recent research findings, including its mechanism of action, therapeutic potential, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 246.23 g/mol. The presence of the methoxy group at the 2-position of the phenyl ring significantly influences its biological activity by enhancing lipophilicity and facilitating interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in various cellular processes. Notably, it has been shown to inhibit d-Dopachrome tautomerase (D-DT), an enzyme implicated in cancer cell proliferation. Inhibition of D-DT leads to reduced survival rates of non-small cell lung cancer cells.

Biological Activities

The compound exhibits a range of biological activities that can be categorized as follows:

Anticancer Activity

- Inhibition of Cancer Cell Proliferation : Research indicates that this compound effectively inhibits the proliferation of various cancer cell lines, including HeLa and MCF-7 cells. The IC values for these cell lines are reported to be around 53 µM for AGS cells .

- Mechanistic Studies : Molecular docking studies have elucidated the binding affinity of this compound to target proteins involved in cancer progression. It shows significant interaction with protein kinases that regulate cell signaling pathways critical for tumor growth .

Antimicrobial Activity

- Antibacterial and Antifungal Properties : The compound has demonstrated antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungal strains. Its Minimum Inhibitory Concentration (MIC) values indicate potent antimicrobial activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the pyrimidine core and the phenyl ring can significantly impact the biological efficacy of this compound. For instance:

- Methoxy Substitution : The methoxy group enhances hydrophobic interactions with target proteins.

- Pyrimidine Derivatives : Variations in substituents on the pyrimidine ring lead to different biological profiles; for example, derivatives lacking the methoxy group exhibit reduced anticancer activity .

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Thieno[2,3-d]pyrimidine-4-one | Lacks methoxy group | Broad pharmacological profile |

| 4-Iodo-6-phenylpyrimidine | Iodinated variant | Unique enzyme inhibition properties |

| Pyrano[2,3-d]pyrimidine derivatives | Contains a pyran ring | Demonstrated anti-cancer activities similar to thienopyrimidines |

Case Studies

- In vitro Studies : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis and cell cycle arrest in MCF-7 cells .

- In vivo Studies : Preliminary animal studies indicated that this compound could reduce tumor size in xenograft models by inhibiting angiogenesis and promoting apoptosis through modulation of signaling pathways related to cancer progression .

Propriétés

IUPAC Name |

6-(2-methoxyphenyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-9-5-3-2-4-7(9)8-6-10(14)13-11(15)12-8/h2-6H,1H3,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAVILCVAMYIEBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50734924 | |

| Record name | 6-(2-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50734924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116137-74-7 | |

| Record name | 6-(2-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50734924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.